N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Description
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a benzylthio group at position 5 and a 4-nitrobenzamide moiety at position 2. The benzylthio group contributes sulfur-based lipophilicity, while the nitro group enhances electron-withdrawing properties, influencing both chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-14(12-6-8-13(9-7-12)20(22)23)17-15-18-19-16(25-15)24-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBSUENTEYMNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzylthio and nitrobenzamide groups. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with benzyl chloride to form the benzylthio derivative. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide has the molecular formula and a molecular weight of 372.4 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Anticancer Activity
The primary application of this compound lies in its anticancer properties. Various studies have demonstrated its effectiveness against multiple cancer cell lines:
- Cytotoxicity Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer types, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. For instance, one study reported an IC50 value of 0.28 µg/mL against MCF-7 cells and 0.52 µg/mL against A549 cells .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and DNA fragmentation . Additionally, it has shown potential as a dual inhibitor of abl and src tyrosine kinases, which are critical in cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhance anticancer activity |
| Aromatic rings | Promote cytotoxicity against tumor cells |
Studies have shown that modifications to the thiadiazole ring and the introduction of various substituents can significantly influence the compound's biological activity .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for additional therapeutic applications:
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens. This broad-spectrum activity suggests potential uses in treating infections alongside cancer therapies .
- Anti-inflammatory Effects : Preliminary studies indicate that certain derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of this compound:
- In Vitro Studies : A series of synthesized derivatives were tested against different cancer cell lines. Results showed varying degrees of cytotoxicity with some compounds outperforming traditional chemotherapeutics like cisplatin .
- Molecular Docking Studies : Computational studies have been employed to predict the binding interactions of this compound with target proteins involved in cancer progression. These studies support the design of more potent analogs by identifying key binding sites .
Mechanism of Action
The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiadiazole ring can also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzylthio vs. Phenoxy/Methylthio Groups
- Benzylthio Derivatives: The target compound’s benzylthio group (C₆H₅CH₂S-) enhances lipophilicity compared to oxygen-based substituents. For example, N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5j) (melting point: 138–140°C) shares the benzylthio-thiadiazole scaffold but features an acetamide group instead of nitrobenzamide .
Electron-Withdrawing vs. Electron-Donating Groups
- In contrast, N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives feature electron-donating methoxy groups, which may improve solubility but reduce electrophilic reactivity .
Amide Group Variations
Nitrobenzamide vs. Acetamide
- Nitrobenzamide : The target compound’s nitrobenzamide group is structurally rigid and planar, favoring π-π stacking in biological targets. This contrasts with N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide , where the acetamide’s flexibility may allow broader conformational adaptability .
Physical Properties
- Melting Points : Benzylthio-acetamide derivatives (e.g., 5h : 133–135°C) generally exhibit lower melting points than nitrobenzamide analogues, likely due to reduced crystallinity from the planar nitro group .
- Molecular Weight : The target compound (C₁₆H₁₂N₄O₃S₂; MW: 380.43 g/mol) is lighter than CID 1150787 (C₁₆H₁₁FN₄O₄S; MW: 398.35 g/mol), reflecting fluorine’s impact on mass .
Biological Activity
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-nitrobenzoic acid derivatives with 5-benzylthio-1,3,4-thiadiazole. The resulting compound is characterized by its thiadiazole ring, which is known for its pharmacological properties. The structural formula can be represented as:
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antitumor activity. For instance, a series of synthesized compounds were evaluated against various cancer cell lines such as A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer). The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting significant cytotoxic effects on tumor cells while displaying lower toxicity towards normal cells like MRC-5 lung fibroblasts .
Table 1: Antitumor Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1 | A549 | 6.75 | Moderate |
| 2 | HCC827 | 5.13 | High |
| 3 | NCI-H358 | 0.85 | Low |
The selectivity index indicates the relative toxicity towards cancerous versus normal cells, highlighting the potential for therapeutic use with minimized side effects.
Antimicrobial Activity
In addition to antitumor properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that the compound interacts with specific protein targets involved in cell proliferation and survival pathways. For example, it has been suggested that thiadiazole derivatives may act as inhibitors of tyrosine kinases such as Abl and Src .
Case Studies
In a notable case study involving a series of synthesized thiadiazole derivatives, researchers observed that compounds with nitro substitutions exhibited enhanced antitumor activity compared to their non-nitro counterparts. This finding underscores the importance of chemical modifications in optimizing biological efficacy .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the nitro group’s deshielding effect appears at δ 8.2–8.4 ppm (aromatic protons) .
- Infrared Spectroscopy (IR) : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1670 cm⁻¹ (amide C=O) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 413.05 for C₁₆H₁₂N₄O₃S₂) .
- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
How is the anticancer activity of this compound evaluated in vitro, and what mechanistic insights exist?
Q. Advanced
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., MDA-MB-231, PC3) with IC₅₀ values compared to doxorubicin . Dose-response curves (0.1–100 µM) identify potency.
- Mechanism : Inhibition of tyrosine kinases (e.g., Abl, Src) via competitive binding to ATP pockets, validated by kinase inhibition assays (IC₅₀ < 1 µM in some derivatives) . Structural analogs show pro-apoptotic activity via caspase-3/7 activation .
How do structural modifications influence the biological activity of this compound?
Advanced (SAR Analysis)
- Benzylthio group : Replacing benzyl with alkyl groups (e.g., ethyl) reduces potency, highlighting the role of aromatic π-π interactions in target binding .
- Nitro position : The para-nitro group on benzamide enhances electron-withdrawing effects, improving binding affinity compared to meta-substituted analogs .
- Thiadiazole core : Substituting sulfur with oxygen (oxadiazole) decreases activity, emphasizing the importance of sulfur in redox interactions .
What challenges arise in solubility and formulation for in vivo studies?
Q. Advanced
- Solubility : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic benzylthio and nitro groups. Strategies include:
- Co-solvents : DMSO (10% v/v) or Cremophor EL for in vitro assays .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in rodent models .
- Stability : Susceptibility to glutathione-mediated reduction of the nitro group requires storage at -20°C under inert gas .
How can computational modeling guide the design of analogs with improved efficacy?
Q. Advanced
- Docking studies : Molecular docking (AutoDock Vina) predicts binding modes to Abl kinase (PDB: 2G2F). The nitro group forms hydrogen bonds with Lys295, while benzylthio occupies a hydrophobic pocket .
- QSAR models : 3D-QSAR using CoMFA identifies electronegative substituents at the benzamide para position as critical for activity (q² > 0.6) .
How should researchers address contradictions in reported biological data for structurally similar compounds?
Q. Advanced
- Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural confirmation : Re-characterize disputed compounds via X-ray crystallography (e.g., CCDC deposition for nitrobenzamide derivatives) .
- Meta-analysis : Compare IC₅₀ values across studies using normalized cell lines (e.g., NCI-60 panel) to resolve discrepancies .
What role does the nitro group play in the compound’s reactivity and biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
